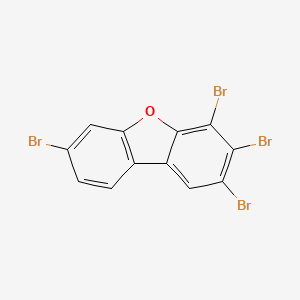
2,3,4,7-Tetrabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,7-Tetrabromo-dibenzofuran is an organobromine compound with the molecular formula C₁₂H₄Br₄O It belongs to the class of polybrominated dibenzofurans, which are derivatives of dibenzofuran with multiple bromine atoms attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,7-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,7-Tetrabromo-dibenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with additional functional groups.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofurans.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with hydroxyl or carbonyl groups, while reduction can produce less brominated dibenzofurans.
Applications De Recherche Scientifique
2,3,4,7-Tetrabromo-dibenzofuran has several scientific research applications:
Environmental Science: It is used as a standard for environmental testing and research, particularly in the study of brominated flame retardants and their impact on the environment.
Chemistry: The compound is used in synthetic organic chemistry for the development of new materials and as a reagent in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities and effects on living organisms.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,3,4,7-Tetrabromo-dibenzofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. For example, it may act as a ligand for the aryl hydrocarbon receptor, leading to the activation of specific gene expression pathways. These interactions can result in various biochemical and toxicological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8-Tetrabromodibenzofuran: Another polybrominated dibenzofuran with bromine atoms at different positions.
2,3,4,8-Tetrabromodibenzofuran: Similar structure with bromine atoms at the 2, 3, 4, and 8 positions.
2,3,4,5-Tetrabromodibenzofuran: Bromine atoms at the 2, 3, 4, and 5 positions.
Uniqueness
2,3,4,7-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which can influence its chemical reactivity and interactions with biological systems. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2,3,4,7-tetrabromodibenzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4O/c13-5-1-2-6-7-4-8(14)10(15)11(16)12(7)17-9(6)3-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXZULHQNFJAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(C(=C(C=C23)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335660 |
Source


|
| Record name | 2,3,4,7-tetrabromo-dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-86-5 |
Source


|
| Record name | 2,3,4,7-tetrabromo-dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
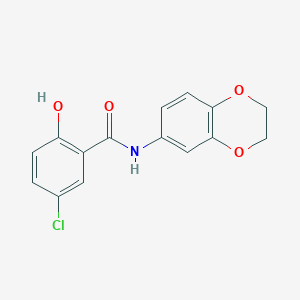

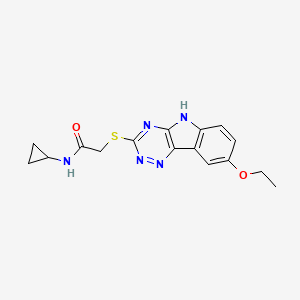
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)

![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
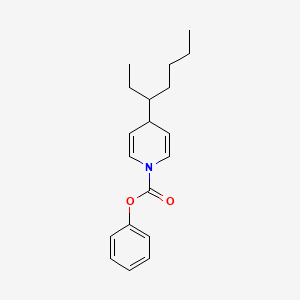
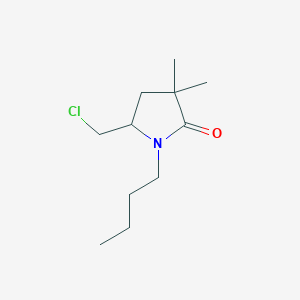
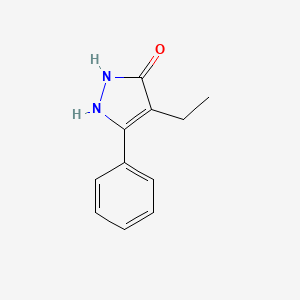
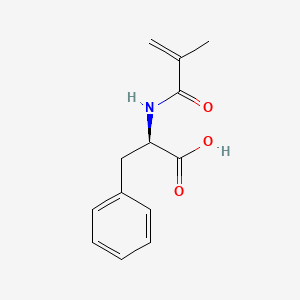
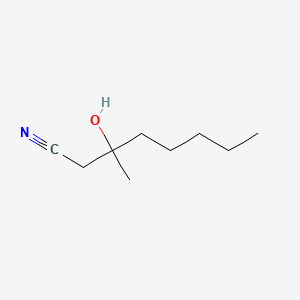
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
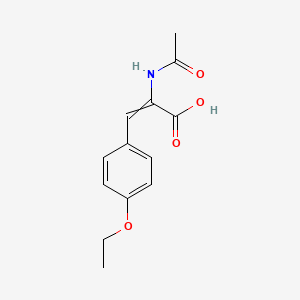
![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)
